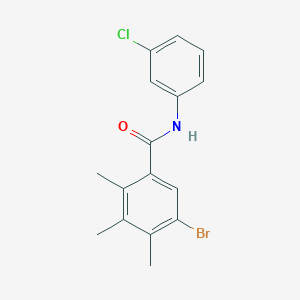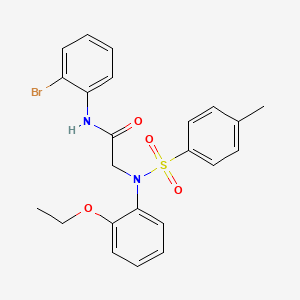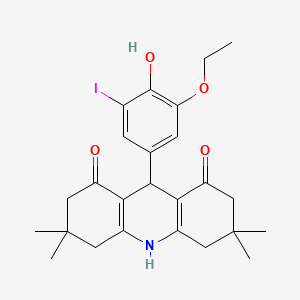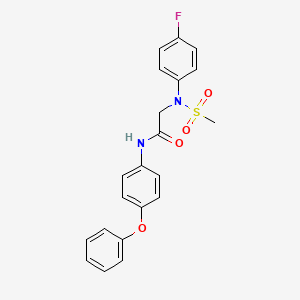![molecular formula C25H20N2O4S B3707852 5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3707852.png)
5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
概要
説明
5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzylidene group, benzyloxy substituents, and a thioxodihydropyrimidine core, which contribute to its distinct chemical properties.
準備方法
The synthesis of 5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process. One common synthetic route includes the condensation of 3,4-bis(benzyloxy)benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the desired thioxodihydropyrimidine ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
化学反応の分析
5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown promise in biological studies, particularly in the investigation of enzyme inhibition and protein-ligand interactions.
Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities, due to its ability to interact with specific biological targets.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioxodihydropyrimidine core can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzyloxy groups may enhance the compound’s binding affinity and specificity towards certain biological targets .
類似化合物との比較
Similar compounds to 5-[3,4-bis(benzyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:
5-(3’,4’-bis(benzyloxy)benzylidene)furan-2(5H)-one: This compound shares the benzylidene and benzyloxy substituents but has a furanone core instead of a thioxodihydropyrimidine core.
5-(3’,4’-dihydroxyphenyl)-γ-valerolactone: This compound features a similar benzylidene structure but with dihydroxyphenyl groups and a valerolactone core.
The uniqueness of this compound lies in its thioxodihydropyrimidine core, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
5-[[3,4-bis(phenylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c28-23-20(24(29)27-25(32)26-23)13-19-11-12-21(30-15-17-7-3-1-4-8-17)22(14-19)31-16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H2,26,27,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQXJZQWXXUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-nitrophenyl)-2-oxoethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B3707770.png)


![4-[5-[(5-methyl-2-thienyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B3707786.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3707795.png)
![N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3707810.png)
![2-cyano-3-[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]-N-isopropylacrylamide](/img/structure/B3707812.png)


![5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3707835.png)
![ethyl 4-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3707860.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3707871.png)

